1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea, commonly referred to as GV150013, is a synthetic compound that belongs to the class of benzodiazepines. This compound has garnered attention for its potential therapeutic applications, particularly in the context of central nervous system disorders. The IUPAC name indicates its complex structure, which includes a benzodiazepine core and multiple functional groups.
GV150013 is classified as a benzodiazepine derivative. Benzodiazepines are widely recognized for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The specific classification of GV150013 suggests it may possess unique pharmacological effects due to its structural modifications compared to traditional benzodiazepines.
The synthesis of GV150013 involves several key steps:
The synthetic routes are optimized for yield and purity in both laboratory and industrial settings. Specific methodologies may vary among manufacturers due to proprietary techniques.
GV150013 has a complex molecular structure characterized by:
The structure consists of a benzodiazepine framework with an adamantylmethyl group and a phenylurea moiety .
The compound exhibits high purity (>98%) and is soluble in dimethyl sulfoxide (DMSO) . Its stability is maintained when stored in dry, dark conditions at low temperatures.
GV150013 can participate in various chemical reactions typical for benzodiazepine derivatives, including:
The specific reaction pathways depend on the functional groups present and the conditions applied (e.g., pH, temperature). Further studies are needed to elucidate these pathways comprehensively.
GV150013 has potential scientific uses primarily in pharmacological research related to:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5